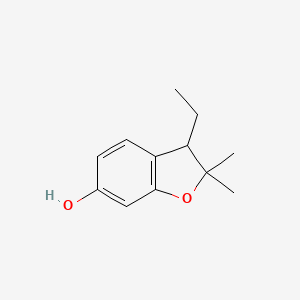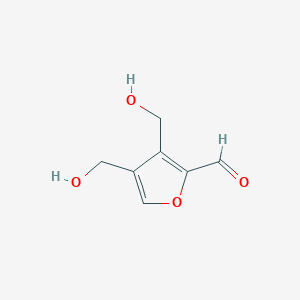
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C7H8O4 It is a derivative of furan, a heterocyclic aromatic compound, and contains two hydroxymethyl groups and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(hydroxymethyl)furan-2-carbaldehyde typically involves the functionalization of furan derivatives. One common method is the oxidation of 3,4-Bis(hydroxymethyl)furan using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic oxidation of biomass-derived furan compounds. This process involves the use of metal catalysts such as palladium or platinum supported on carbon. The reaction is conducted under mild conditions, making it an environmentally friendly method .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3,4-Bis(hydroxymethyl)furan-2-carboxylic acid.
Reduction: 3,4-Bis(hydroxymethyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of bio-based polyesters and polyurethanes, offering an alternative to petroleum-based materials.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various bioactive molecules, including potential antibacterial and anticancer agents.
Materials Science: It is utilized in the development of advanced materials with unique thermal and mechanical properties.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(hydroxymethyl)furan-2-carbaldehyde in various applications involves its ability to undergo chemical transformations that introduce functional groups into target molecules. In polymer chemistry, the hydroxymethyl groups participate in polycondensation reactions, forming long polymer chains. In pharmaceuticals, the aldehyde group can form Schiff bases with amines, leading to the synthesis of bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(hydroxymethyl)furan: Another furan derivative with hydroxymethyl groups at different positions.
5-Hydroxymethylfurfural: A related compound with a hydroxymethyl group and an aldehyde group at different positions.
Furan-2-carbaldehyde: A simpler furan derivative with only an aldehyde group.
Uniqueness
3,4-Bis(hydroxymethyl)furan-2-carbaldehyde is unique due to the presence of both hydroxymethyl and aldehyde functional groups on the furan ring. This combination allows for diverse chemical reactivity and makes it a versatile building block in synthetic chemistry .
Propiedades
Número CAS |
426255-59-6 |
|---|---|
Fórmula molecular |
C7H8O4 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
3,4-bis(hydroxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C7H8O4/c8-1-5-4-11-7(3-10)6(5)2-9/h3-4,8-9H,1-2H2 |
Clave InChI |
GCPOQTUGLSEDTG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(O1)C=O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
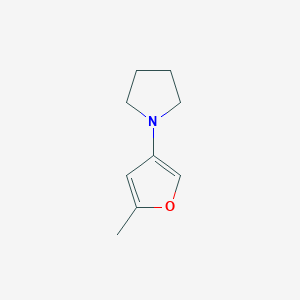
![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
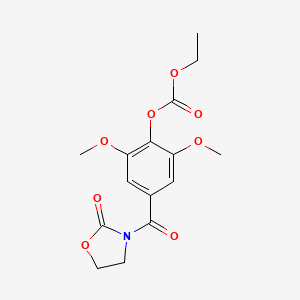
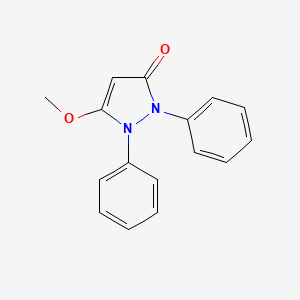
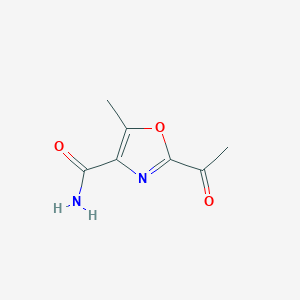
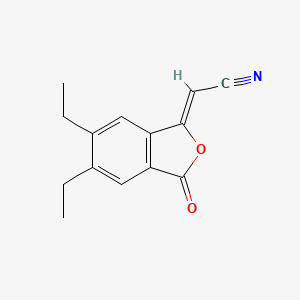
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
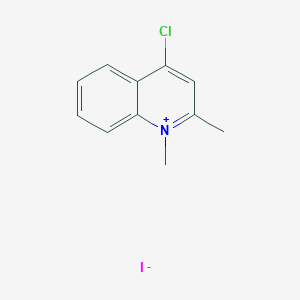
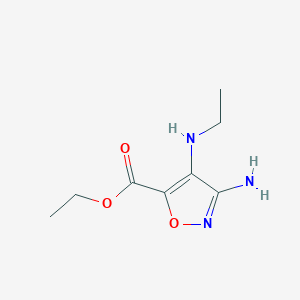
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
